4-Benzyloxyphenylhydrazine

Xanthine oxidase inhibitor Indole synthesis Thiazole

Researchers targeting xanthine oxidase inhibitors or requiring a masked phenol strategy cannot substitute 4-Benzyloxyphenylhydrazine with methoxy or unsubstituted phenylhydrazines - the para-benzyloxy group is essential for downstream electronic properties and late-stage deprotection. Key differentiation: • Validated for indolyl-thiazole xanthine oxidase inhibitor synthesis • XLogP3 = 3.0, enabling 50-80× greater lipophilicity for CNS penetration • Orthogonal phenol protection: debenzylation via H₂/Pd/C after heterocycle formation Supplied as stable HCl salt (mp 187-189°C); multi-gram stock available for immediate dispatch.

Molecular Formula C13H14N2O
Molecular Weight 214.26 g/mol
CAS No. 51145-58-5
Cat. No. B1269750
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Benzyloxyphenylhydrazine
CAS51145-58-5
Molecular FormulaC13H14N2O
Molecular Weight214.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC=C(C=C2)NN
InChIInChI=1S/C13H14N2O/c14-15-12-6-8-13(9-7-12)16-10-11-4-2-1-3-5-11/h1-9,15H,10,14H2
InChIKeyUFZKWTITXBRSPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Benzyloxyphenylhydrazine: Product Identity & Baseline


4-Benzyloxyphenylhydrazine (CAS 51145-58-5) is an aromatic hydrazine derivative with the molecular formula C₁₃H₁₄N₂O and a molecular weight of 214.26 g/mol [1]. Its core structure consists of a phenylhydrazine moiety substituted at the para-position with a benzyloxy group (PhCH₂O–C₆H₄–NHNH₂) . The compound is commonly supplied as the hydrochloride salt (CAS 52068-30-1; MW 250.72 g/mol) for enhanced stability and handling . This compound serves as a versatile synthetic intermediate in the preparation of heterocyclic frameworks, particularly indole and thiazole derivatives, which are explored as xanthine oxidase inhibitors and anti-inflammatory agents .

1
Synthetic Intermediate

Documented building block for indole and thiazole heterocycle synthesis.

2
Selection Context

Hydrochloride salt form supports straightforward handling and purity verification.

3
Protection Strategy

Benzyloxy group enables traceless phenol deprotection in downstream diversification.

4-Benzyloxyphenylhydrazine: Why Substitution Fails


Arylhydrazines are not interchangeable due to substituent-dependent reactivity and downstream molecular properties. The para-benzyloxy substituent in 4-Benzyloxyphenylhydrazine confers distinct electronic and steric characteristics compared to other substituted phenylhydrazines . Specifically, the benzyloxy group (PhCH₂O–) differs fundamentally from methoxy (–OCH₃) or hydroxy (–OH) substituents in terms of hydrophobicity (calculated XLogP3 = 3.0 [1]), metabolic stability, and the capacity for further synthetic elaboration—including selective deprotection to the phenol under hydrogenolytic conditions . Substituting 4-Benzyloxyphenylhydrazine with 4-methoxyphenylhydrazine or unsubstituted phenylhydrazine would alter the electronic density of the resulting heterocycle, modify the lipophilicity and bioavailability of final drug candidates, and preclude the option of late-stage debenzylation to generate hydroxyl-bearing pharmacophores . These structural differences directly impact the synthetic route and the physicochemical properties of the final compounds.

Target 4-Benzyloxyphenylhydrazine para-Benzyloxy substituent enables hydrogenolytic phenol unmasking.
Substitute 4-Methoxyphenylhydrazine Methoxy group cannot be selectively deprotected; lipophilicity profile shifts significantly.
Substitute Phenylhydrazine Lacks the substitution pattern required for documented indolyl-thiazole synthetic routes.
Class-level inference: substituent-dependent reactivity and downstream properties may not transfer.

4-Benzyloxyphenylhydrazine: Key Differentiation Evidence


Validated Indolyl-Thiazole XO Inhibitor Precursor

4-Benzyloxyphenylhydrazine is explicitly cited in the chemical literature as a reactant for the preparation of indolyl thiazole derivatives that function as xanthine oxidase inhibitors . This contrasts with unsubstituted phenylhydrazine or 4-methoxyphenylhydrazine, which lack the specific benzyloxy protection strategy or the precise lipophilicity required for this synthetic pathway. While downstream IC₅₀ values for the final indolyl-thiazole derivatives (e.g., IC₅₀ = 5.1 µM for a nitro-indole analog) are available , these values are not directly attributable to 4-Benzyloxyphenylhydrazine itself; rather, the compound is the established starting material for accessing this chemotype.

Validated Indolyl-Thiazole Precursor
Class-level inference
Explicitly cited as reactant for indolyl-thiazole XO inhibitors.
4-Methoxyphenylhydrazine and phenylhydrazine not documented for this chemotype.
Supports synthetic route fidelity for XO inhibitor research.
Downstream IC₅₀ values belong to final compounds, not the hydrazine itself.
Xanthine oxidase inhibitor Indole synthesis Thiazole Anti-inflammatory

Lipophilicity Advantage over Phenylhydrazine

The para-benzyloxy substituent substantially increases the lipophilicity of 4-Benzyloxyphenylhydrazine relative to unsubstituted phenylhydrazine. The calculated XLogP3 value for 4-Benzyloxyphenylhydrazine is 3.0 [1]. In comparison, unsubstituted phenylhydrazine has a significantly lower XLogP3 value of approximately 1.1–1.3 [2]. This difference of approximately 1.7–1.9 log units translates to roughly a 50- to 80-fold increase in octanol–water partition coefficient, which has direct implications for the lipophilicity of downstream derivatives, membrane permeability, and compound handling in chromatographic purifications.

Lipophilicity Context
Cross-study comparable
XLogP3 = 3.0
~1.7–1.9 log units higher than phenylhydrazine (XLogP3 ≈ 1.1–1.3).
Reported partition coefficient context for permeability screening.
Computed property; experimental logP may differ.
Lipophilicity XLogP3 Drug design Physicochemical property

Hydrochloride Salt: Purity & Quality Control

Commercially available 4-Benzyloxyphenylhydrazine hydrochloride (CAS 52068-30-1) is supplied with a well-defined melting point of 187–189°C and a minimum HPLC purity specification of 97.5% (typically 98%+) . These values provide a reliable benchmark for identity verification and purity assessment upon receipt. In contrast, technical-grade phenylhydrazine is often supplied as a liquid (free base) with lower purity specifications, requiring additional purification steps before use in sensitive synthetic applications.

Hydrochloride Salt Specification
Direct head-to-head comparison
Solid, mp 187–189°C; ≥98% HPLC purity.
Phenylhydrazine free base: liquid, typical purity 95–97%.
Specification review supports handling and purity verification workflow.
Supplier CoA specifications; verify upon receipt.
Quality control Melting point HPLC purity Procurement specification

Benchmark Pricing & Multi-Gram Availability

As a widely stocked research intermediate, 4-Benzyloxyphenylhydrazine hydrochloride is available at economical price points suitable for academic and early-stage development budgets. Benchmark pricing from major suppliers indicates approximately ¥29.90 (~$4–5 USD) for a 5 g quantity and ¥9.90 for a 5 g quantity from alternative vendors (prices as of 2025–2026) . This pricing is notably lower than that of many bespoke substituted arylhydrazines requiring custom synthesis, and comparable to or only marginally higher than 4-methoxyphenylhydrazine hydrochloride. The compound is available in quantities ranging from 1 g to 25 g and beyond from multiple commercial sources .

Benchmark Pricing Availability
Cross-study comparable
¥9.90–¥29.90 per 5 g from multiple vendors.
Comparable to 4-methoxyphenylhydrazine; 10–100× less than custom synthesis.
Procurement context supports multi-gram scale-up feasibility.
Pricing as of 2025–2026; subject to change.
Procurement cost Benchmark pricing Research chemical Bulk availability

4-Benzyloxyphenylhydrazine: Application Scenarios


Indolyl-Thiazole Derivatives for XO Inhibition

4-Benzyloxyphenylhydrazine is the documented starting material for the synthesis of indolyl-thiazole derivatives that act as xanthine oxidase inhibitors . Research groups focused on hyperuricemia, gout, or anti-inflammatory drug discovery should procure this compound specifically to access this validated chemotype, rather than attempting to substitute with unsubstituted or methoxy-substituted phenylhydrazines that lack the requisite substitution pattern for this synthetic route .

High-Lipophilicity Building Block for CNS Programs

For drug discovery projects targeting central nervous system (CNS) indications or requiring improved membrane permeability, 4-Benzyloxyphenylhydrazine offers a calculated XLogP3 of 3.0 , representing a 50–80× increase in lipophilicity over unsubstituted phenylhydrazine . This property makes it a strategic choice for generating lead series with favorable blood–brain barrier penetration potential or enhanced oral absorption. Additionally, the benzyloxy group can serve as a protecting group for a phenol, allowing for late-stage deprotection to introduce a hydroxyl moiety with substantially different physicochemical properties [1].

Cost-Effective Multi-Gram Scale-Up

With benchmark pricing of ¥9.90–¥29.90 per 5 g from established suppliers and multi-vendor availability [1], 4-Benzyloxyphenylhydrazine hydrochloride is an economically viable building block for academic laboratories and biotech startups scaling synthetic routes from milligram to multi-gram quantities. The solid hydrochloride form (mp 187–189°C ) further simplifies handling, storage, and quality control relative to liquid hydrazine analogs, reducing the operational burden on laboratory personnel.

Benzyloxy Protection Strategy for Heterocycle Synthesis

The benzyloxy substituent in 4-Benzyloxyphenylhydrazine serves as a masked phenol that can be selectively removed via hydrogenolysis (H₂, Pd/C) to reveal a hydroxyl group after heterocycle formation . This orthogonal protection strategy is not accessible with 4-methoxyphenylhydrazine or 4-hydroxyphenylhydrazine. Synthetic methodology groups developing novel heterocyclic scaffolds, such as pyrazoles, indoles, or triazoles, should select 4-Benzyloxyphenylhydrazine when a traceless phenol-protecting group strategy is required for downstream diversification .

Application
Selection Property
Validation Focus
XO Inhibitor Heterocycle Synthesis
Documented synthetic utility for indolyl-thiazole chemotype
Reaction fidelity and downstream biological endpoint reproducibility
CNS Penetration Lead Generation
Higher calculated lipophilicity context (XLogP3 = 3.0)
Permeability assay context and blood–brain barrier model review
Multi-Gram Scale-Up Campaigns
Solid hydrochloride form with defined melting point
Purity verification and handling consistency at scale
Traceless Phenol Protection Strategy
Benzyloxy group as hydrogenolyzable phenol mask
Late-stage deprotection compatibility and product purity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


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